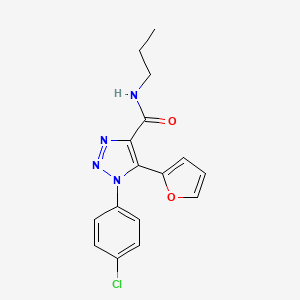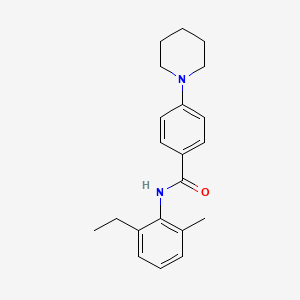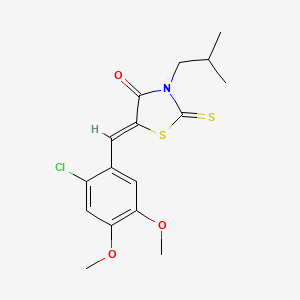
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
描述
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been shown to exhibit a variety of biological activities. In
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms of action may contribute to the anti-inflammatory and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. It has been shown to induce cell cycle arrest in cancer cells, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. In addition, this compound has been shown to inhibit inflammation by reducing the production of inflammatory cytokines and prostaglandins.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potency and specificity. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying the mechanisms of action of various enzymes and pathways. In addition, this compound has been shown to exhibit high specificity for certain enzymes and pathways, which makes it a useful tool for studying the functions of these enzymes and pathways. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on 1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of this compound analogs with improved potency and specificity. Another area of interest is the exploration of the potential use of this compound in the treatment of inflammatory diseases such as arthritis and colitis. In addition, there is a need for further studies on the mechanism of action of this compound, as well as its potential use in the treatment of cancer and other diseases. Overall, the study of this compound has the potential to lead to the development of new therapies for a variety of diseases.
科学研究应用
1-(4-chlorophenyl)-5-(2-furyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antifungal properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have potent anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. In addition, this compound has been shown to exhibit antifungal activity, which suggests that it may have potential use as an antifungal agent.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-(furan-2-yl)-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-2-9-18-16(22)14-15(13-4-3-10-23-13)21(20-19-14)12-7-5-11(17)6-8-12/h3-8,10H,2,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOGIJGWVWLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)
![1-(2,2-dimethylpropanoyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4761753.png)

![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)